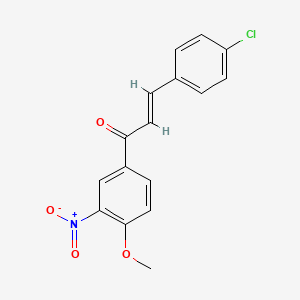![molecular formula C21H9BrCl3N3S B5501363 3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)
3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex acrylonitriles, including structures similar to 3-(6-Bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, involves regioselective bromination and reactions with cyanothioacetamide among other key steps. For instance, bromination of acrylonitriles proceeds regioselectively at the thiazole ring, forming new acrylonitriles. This process can involve the reaction of aldehydes, cyanothioacetamide, α-bromoketones, and bromine in the presence of triethylamine in DMF, with the structure of key compounds confirmed using 2D NMR spectroscopy and single-crystal X-ray diffraction analysis (Pakholka et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been extensively studied. These analyses often involve single-crystal X-ray diffraction, providing insights into the compounds' crystalline structure and confirming their complex molecular arrangements. The crystal structure analysis reveals significant details about molecular planarity and the nature of intermolecular hydrogen bonds, contributing to our understanding of their chemical behavior (Hranjec et al., 2009).
Chemical Reactions and Properties
The chemical reactions involving acrylonitrile derivatives highlight their reactivity and the formation of various structurally diverse compounds. These reactions can include cyclizations, substitutions, and the formation of heterocyclic compounds, underlining the versatility and reactivity of the acrylonitrile group in chemical synthesis. Such processes are crucial for creating compounds with potential biological activities and for understanding their reaction mechanisms (Berest et al., 2011).
科学的研究の応用
Crystal Structure and Synthesis
The study of benzimidazole compounds and benzimidazo[1,2-a]quinolines, closely related to the mentioned chemical structure, has revealed their potential as biologically active compounds and candidates for antitumor drugs. The synthesis of these compounds and their crystal structures provide a foundation for understanding their interactions and potential applications in drug design (Hranjec, Pavlović, & Karminski-Zamola, 2009).
Enzymatic Enhancers
The synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions has been explored for their novel enzymatic enhancer capabilities. These compounds have shown significant potential in multiplicative effects on enzyme activity, opening pathways for their application in biochemical research and therapeutic interventions (Abass, 2007).
Antimicrobial and Larvicidal Activity
Research into quinolinyl acrylate derivatives has identified their antimicrobial and larvicidal activities. Studies have synthesized series of these compounds, demonstrating their efficacy against various bacterial and fungal strains, as well as their potential in controlling mosquito populations, which can have significant implications for public health and pest management (Rajanarendar et al., 2010).
Prostate Cancer Research
Quinolines and acrylates, including derivatives similar to the compound , have shown promise in the study of prostate cancer. In vitro and in vivo studies have demonstrated the potential of these compounds in reducing the viability of cancer cells, inhibiting cancer cell activities, and showing decreased tumor growth in treated animals. This suggests their potential application in developing novel cancer therapies (Rodrigues et al., 2012).
Corrosion Inhibition
Quinoline derivatives have also been explored for their application in corrosion inhibition, particularly for mild steel in acidic mediums. Computational and electrochemical analyses of such compounds have demonstrated their effectiveness in protecting metals from corrosion, which is crucial for the longevity and durability of metal structures and components in industrial applications (Saraswat & Yadav, 2020).
特性
IUPAC Name |
(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9BrCl3N3S/c22-15-2-4-18-12(7-15)5-13(20(25)27-18)6-14(9-26)21-28-19(10-29-21)11-1-3-16(23)17(24)8-11/h1-8,10H/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCETFDQDPBAE-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)Br)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/C3=C(N=C4C=CC(=CC4=C3)Br)Cl)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9BrCl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)
![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)
![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)
![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)
![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)
![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)
![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)


